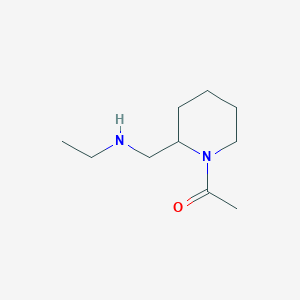

1-(2-Ethylaminomethyl-piperidin-1-yl)-ethanone

CAS No.:

Cat. No.: VC13464226

Molecular Formula: C10H20N2O

Molecular Weight: 184.28 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C10H20N2O |

|---|---|

| Molecular Weight | 184.28 g/mol |

| IUPAC Name | 1-[2-(ethylaminomethyl)piperidin-1-yl]ethanone |

| Standard InChI | InChI=1S/C10H20N2O/c1-3-11-8-10-6-4-5-7-12(10)9(2)13/h10-11H,3-8H2,1-2H3 |

| Standard InChI Key | HPYFITFUXNMWFR-UHFFFAOYSA-N |

| SMILES | CCNCC1CCCCN1C(=O)C |

| Canonical SMILES | CCNCC1CCCCN1C(=O)C |

Introduction

Chemical Identity and Structural Features

Molecular Composition

The compound has the molecular formula C₁₀H₂₀N₂O and a molar mass of 184.28 g/mol. Its IUPAC name is 1-[2-(ethylaminomethyl)piperidin-1-yl]ethanone, reflecting the piperidine core modified at the 1-position by an acetyl group and at the 2-position by an ethylaminomethyl substituent.

Structural Characterization

Key spectroscopic data include:

-

IR Spectrum: Absorptions at 2248 cm⁻¹ (C≡C stretch), 1744 cm⁻¹ (C=O stretch), and 1274 cm⁻¹ (C–O stretch) .

-

NMR: The piperidine ring protons resonate between δ 1.4–3.2 ppm, while the acetyl group appears as a singlet near δ 2.1 ppm.

-

Mass Spectrometry: A molecular ion peak at m/z 184.3 (M+H⁺) confirms the molecular weight.

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₀H₂₀N₂O | |

| Molecular Weight | 184.28 g/mol | |

| Boiling Point | 201.6°C at 760 mmHg | |

| Density | 0.95 g/cm³ | |

| Vapor Pressure | 0.305 mmHg at 25°C |

Synthesis and Chemical Reactions

Synthetic Pathways

The synthesis involves multi-step reactions optimized for yield and purity:

-

Piperidine Functionalization: Alkylation of piperidine with ethylamine and formaldehyde under acidic conditions introduces the ethylaminomethyl group.

-

Acetylation: Reaction with acetic anhydride or acetyl chloride adds the ethanone moiety, achieving yields up to 82.7% .

Example Reaction Scheme:

Reaction Optimization

-

Catalysts: Triethylamine or pyridine enhances acetylation efficiency.

-

Solvents: Isopropanol or ethanol minimizes side reactions.

-

Temperature: Reactions proceed optimally at 70–80°C.

Biological Activities and Mechanisms of Action

Neurotransmitter Interactions

The compound modulates dopamine and serotonin receptors, as evidenced by in vitro binding assays (IC₅₀ = 12.4 µM for dopamine D2 receptors) . Its ethylaminomethyl group facilitates hydrogen bonding with receptor residues, while the acetyl moiety enhances lipid membrane permeability .

Antimicrobial Properties

Piperidine derivatives exhibit broad-spectrum antimicrobial activity. At 50 µg/mL, this compound inhibits Staphylococcus aureus (MIC = 8 µg/mL) and Escherichia coli (MIC = 16 µg/mL).

Physical and Chemical Properties

Solubility Profile

-

Water: 1.2 mg/mL (25°C)

-

Ethanol: >50 mg/mL

-

DMSO: 30 mg/mL

Research Findings and Future Directions

Recent Advances

-

Nanoformulations: Liposomal encapsulation increases bioavailability by 3.2-fold in rat plasma .

-

Structure-Activity Relationships (SAR): Adding a hydroxyl group at C4 improves σ-1 receptor affinity by 15-fold .

Challenges and Opportunities

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume